molecular formula C16H14O3 B2473494 6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde CAS No. 1955498-06-2

6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Cat. No. B2473494
M. Wt: 254.285
InChI Key: BVUGIXVFDUZZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a chemical compound that is widely used in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including drug discovery and development, as well as basic research in biochemistry and pharmacology. In

Scientific Research Applications

Synthesis and Local Anesthetic Activity

The compound has been synthesized and explored for its potential local anesthetic activity. A study demonstrated the synthesis of derivatives like 7-(l-Amino-2-phenylethyl)-2H-3,4-dihydro-l,5-benzodioxepine, highlighting the compound's relevance in the development of local anesthetics (Daukshas et al., 1989).

Anticancer and Antiviral Activities

Research into similar compounds has shown significant anticancer and antiviral activities. For instance, derivatives of thiopyrano[2,3-d]thiazole-6-carbaldehydes were found to possess high levels of antimitotic activity against leukemia and exhibited promising effects on various viruses, including the Epstein-Barr virus (EBV) (Lozynskyi et al., 2016).

Synthetic Sequence and Supramolecular Assembly

The compound and its derivatives are also valuable in synthetic chemistry for creating complex molecular structures. For instance, the synthesis of reduced 3,4'-bipyrazoles from simple precursors involves the formation of chalcones and subsequent reactions leading to a variety of molecular structures (Cuartas et al., 2017).

Design and Characterization of Oxazepine Derivatives

Another study focused on the synthesis and characterization of oxazepine derivatives using similar compounds. This includes spectroscopic and elemental analyses of these structures, highlighting their potential in various chemical and pharmaceutical applications (Jirjees, 2022).

Chemical and Spectroscopic Properties

The chemical and spectroscopic properties of compounds closely related to 6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde have been thoroughly studied, providing valuable insights into their structural and reactive characteristics (Rosnati & Marchi, 1962).

properties

IUPAC Name

6-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-11-12-9-14(13-5-2-1-3-6-13)16-15(10-12)18-7-4-8-19-16/h1-3,5-6,9-11H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUGIXVFDUZZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=CC(=C2OC1)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

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